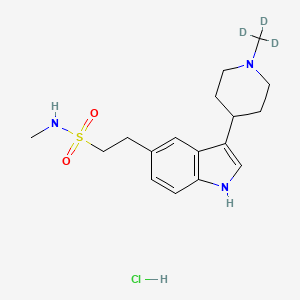

盐酸纳拉曲坦 D3

描述

Naratriptan D3 Hydrochloride is a labeled salt of Naratriptan . It is a selective 5-HT1 receptor agonist and is used against migraine headaches . Naratriptan is a headache medicine that narrows blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, sensitivity to light and sound, and other migraine symptoms .

科学研究应用

盐酸纳拉曲坦由于能够选择性地与 5-HT1D 和 5-HT1B 受体亚型结合而有效治疗偏头痛,这导致血管收缩和偏头痛缓解 (Definitions, 2020).

已经开发了盐酸纳拉曲坦快速溶解膜,通过增加其起效时间和减少首过代谢来增强其疗效。此类薄膜显示出快速的药物释放和令人满意的机械性能 (Krishna et al., 2017).

已经探索了纳拉曲坦的颊粘膜给药,以确保更快的起效时间并避免与口服制剂相关的副作用。这种方法假设纳拉曲坦的非离子化形式比盐形式更有效地渗透颊粘膜 (Sattar et al., 2015).

已经配制了用于盐酸纳拉曲坦的热可逆鼻内凝胶,用于通过嗅觉叶途径直接将药物靶向大脑,这可以提高治疗偏头痛的生物利用度和疗效 (Shelke et al., 2015).

已经广泛研究了盐酸纳拉曲坦在不同给药方式中的疗效,包括皮下注射,该注射已被证明对偏头痛的急性治疗有效 (Dahlöf et al., 1998).

已经研究了微针辅助透皮给药盐酸纳拉曲坦,显示出改善患者依从性的潜力,尤其是对于偏头痛期间出现恶心和呕吐的患者 (Ahmad et al., 2018).

已经研究了纳拉曲坦的药代动力学,包括青少年在内的不同人群中,以了解其在不同患者群体中的行为 (Christensen et al., 2001).

作用机制

Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists . Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .

属性

IUPAC Name |

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662141 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190021-64-7 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

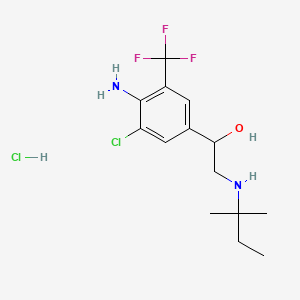

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)